![molecular formula C10H16O B1206271 Verbenol CAS No. 473-67-6](/img/structure/B1206271.png)
Verbenol
Overview
Description
Verbenol (2-pine-4-ol) is a group of stereoisomeric bicyclic monoterpene alcohols. These compounds have been found to be active components of insect pheromones and essential oils .
Synthesis Analysis
Verbenol is synthesized from α-pinene . The compound verbenone was discovered early in the history of bark beetle pheromone research . It is not clear whether the beetles can control the biosynthesis of verbenone; its release may not be an active signal by the beetles, but a passive cue resulting from microorganisms during host colonisation .Molecular Structure Analysis
Four stereoisomers of verbenol are known. For the cis isomer, the two methyl groups (-CH3) are on the same side of the carbon ring as the hydroxy group (-OH), and for the trans isomer, they are on the opposite sides .Chemical Reactions Analysis
Verbenol has been used in the synthesis of phytocannabinoids . It has also been used in the microbial oxidation of (-)-α-pinene . In the synthesis of tetrahydrocannabinols and derivatives thereof, verbenol has been utilized .Physical And Chemical Properties Analysis
Verbenol has a molecular weight of 152.2334. It has a density of 1.0±0.1 g/cm3, a boiling point of 214.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Verbenol as a Bark Beetle Repellent
Scientific Field
Entomology, Pest Management
Summary of Application
Verbenol is often referred to as a ‘universal bark beetle repellent’. It’s used in pest management strategies to deter bark beetles, which are economically significant pests .
Methods of Application
Verbenol is typically released into the environment where bark beetles are present. The specific release rates and methods may vary depending on the species of beetle and the specific conditions of the environment .
Results or Outcomes
Studies have shown that verbenol can effectively inhibit the attraction of certain species of bark beetles. However, the effectiveness can vary across different species, and more research is needed to fully understand the ecological functions of verbenol .
Verbenol in Microbial Conversion Studies
Scientific Field
Microbiology
Summary of Application
Verbenol is used in studies investigating the conversion of cis-verbenol into verbenol by gut bacteria of certain insects under different oxygen concentrations .
Methods of Application
In these studies, gut bacteria are isolated from insects in an anaerobic environment. The ability of these bacteria to convert cis-verbenol into verbenol is then tested under different oxygen concentrations .
Results or Outcomes
The results of these studies can provide valuable insights into the metabolic capabilities of gut bacteria and their role in the chemical ecology of their insect hosts .
Verbenone Effect on Bark Beetles
Summary of Application
Verbenone has been studied for its effects on various species of bark beetles. It’s used in research to understand the behavioral responses of these beetles to different doses of verbenone .
Methods of Application
In these studies, multiple-funnel traps baited with attractant semiochemicals are used. The traps are then treated with different doses of verbenone to observe the response of the beetles .
Results or Outcomes
The studies found that the response of the beetles to verbenone varied across species and was consistent with differences in host-age preference. For instance, species requiring relatively fresh host tissue were reduced by verbenone, whereas species accepting aged tissue were unaffected .
Verbenone as a Universal Bark Beetle Repellent
Summary of Application
Verbenone is sometimes referred to as a ‘universal bark beetle repellent’. However, some studies aiming to protect trees with verbenone have failed. The function of verbenone as an active signal or passive cue may vary across bark beetle species .
Methods of Application
The application methods of verbenone in these studies are not specified in the available literature .
Results or Outcomes
The studies suggest that a better understanding of the ecological functions of verbenone will help to make verbenone-based tools more effective and improve integrated pest management strategies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONIGEXYPVIKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2CC1C2(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042511 | |
Record name | Verbenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to slightly yellow solid; Balsamic aroma | |
Record name | Verbenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
214.00 to 215.00 °C. @ 760.00 mm Hg | |
Record name | Verbenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water, Soluble (in ethanol) | |
Record name | Verbenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Verbenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Verbenol | |
CAS RN |
473-67-6, 5416-53-5 | |
Record name | Verbenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verbenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC6833 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Verbenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Verbenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.00 to 67.00 °C. @ 760.00 mm Hg | |
Record name | Verbenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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